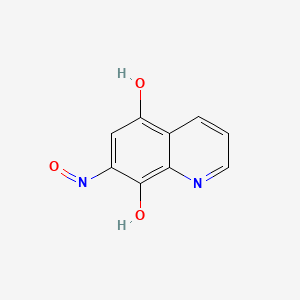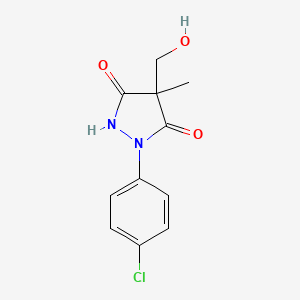
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties This compound features a pyrazolidine ring substituted with a chlorophenyl group, a hydroxymethyl group, and a methyl group
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetic anhydride to yield the pyrazolidine ring. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde under basic conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrazolidine-3,5-dione and 4-chlorobenzyl alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione has found applications in various scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenyl group may enhance binding affinity to specific targets, while the hydroxymethyl and methyl groups contribute to the compound’s overall stability and reactivity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-Chlorophenyl)-3-methylpyrazolidine-3,5-dione: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione: Substitutes the chlorophenyl group with a methylphenyl group, potentially altering its binding affinity and chemical properties.
Propiedades
Número CAS |
91222-19-4 |
|---|---|
Fórmula molecular |
C11H11ClN2O3 |
Peso molecular |
254.67 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C11H11ClN2O3/c1-11(6-15)9(16)13-14(10(11)17)8-4-2-7(12)3-5-8/h2-5,15H,6H2,1H3,(H,13,16) |
Clave InChI |
BZIMAUQERWTIOA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NN(C1=O)C2=CC=C(C=C2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






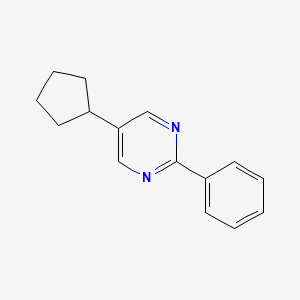
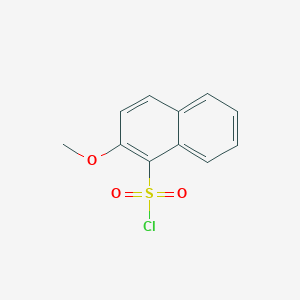
![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
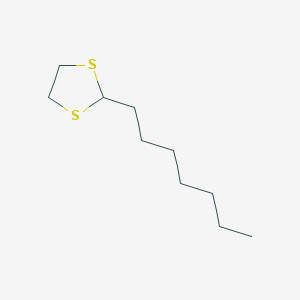

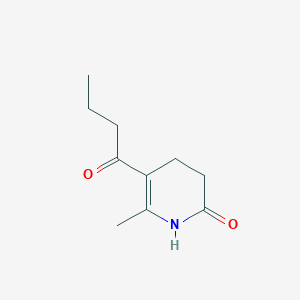
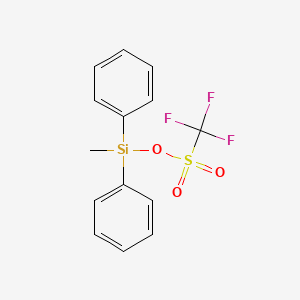
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)

